Phomenoic acid
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Overview
Description
Phomenoic acid is a natural product found in Leptosphaeria maculans with data available.
Scientific Research Applications
Biosynthesis in Fungal Pathogens
Phomenoic acid, a long-chain aliphatic carboxylic acid, is a major metabolite produced by Leptosphaeria maculans, a fungal pathogen of Brassica napus (canola). Research reveals that a specific polyketide synthase (PKS) gene, PKS2, plays a crucial role in the biosynthesis of this compound. The silencing of this gene leads to significantly reduced levels of this compound. This acid is toxic to some pathogens but not to L. maculans itself, suggesting a role in competitive fungal interactions (Elliott et al., 2013).
Antifungal and Antibacterial Properties
This compound has demonstrated moderate antifungal and antibacterial properties in vitro. A study focused on the kinetics of its biosynthesis in the fungus Phoma lingam, finding that this compound appears in the mycelium after prolonged incubation. This characteristic is relevant for both the production and the study of its biosynthetic mechanism. An optimized isolation procedure for this compound was developed, enhancing the yield significantly (Topgi et al., 1987).
Synthesis Research
There's been significant research in the synthetic approach to this compound. A study presented an enantioselective synthesis of the C(1)-to-C(6) segment of this compound. The study developed a method for synthesizing all stereoisomers of this segment, providing insights into the structural composition of this compound (Hassan & Tamm, 1994).
Properties
CAS No. |
83652-15-7 |
---|---|
Molecular Formula |
C34H58O8 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(6E,10E,14E,18E,20Z)-3,5,9,13,17-pentahydroxy-20-(hydroxymethyl)-16,18,22,24,26-pentamethyloctacosa-6,10,14,18,20-pentaenoic acid |
InChI |
InChI=1S/C34H58O8/c1-7-23(2)16-24(3)17-25(4)18-28(22-35)19-27(6)34(42)26(5)14-15-30(37)12-8-10-29(36)11-9-13-31(38)20-32(39)21-33(40)41/h8-10,13-15,18-19,23-26,29-32,34-39,42H,7,11-12,16-17,20-22H2,1-6H3,(H,40,41)/b10-8+,13-9+,15-14+,27-19+,28-18- |
InChI Key |
YGKCSBFCFFDFJJ-CMKJWTFASA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)/C=C(\CO)/C=C(\C)/C(C(C)/C=C/C(C/C=C/C(C/C=C/C(CC(CC(=O)O)O)O)O)O)O |
SMILES |
CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC(CC(CC(=O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC(CC(CC(=O)O)O)O)O)O)O |
Synonyms |
phomenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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